molecular formula C24H24ClNO4S2 B5311390 (5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5311390
M. Wt: 490.0 g/mol
InChI Key: WWWHOJOFSZCCIZ-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule with a complex structure It contains multiple functional groups, including a thiazolidinone ring, an ethoxybenzylidene moiety, and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Ethoxybenzylidene Moiety: This step involves the condensation of the thiazolidinone intermediate with an ethoxybenzaldehyde derivative in the presence of a base.

    Attachment of the Chloromethylphenoxy Group: This is typically done through a nucleophilic substitution reaction, where the ethoxy group is replaced by the chloromethylphenoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethoxybenzylidene moiety can be reduced to the corresponding ethylbenzyl derivative.

    Substitution: The chloromethyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the ethoxybenzylidene moiety can produce ethylbenzyl derivatives.

Scientific Research Applications

(5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features and functional groups.

    Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of new materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, potentially leading to the development of new industrial processes.

Mechanism of Action

The mechanism by which (5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S2/c1-4-10-26-23(27)22(32-24(26)31)15-17-6-9-20(21(14-17)28-5-2)30-12-11-29-18-7-8-19(25)16(3)13-18/h4,6-9,13-15H,1,5,10-12H2,2-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWHOJOFSZCCIZ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)OCCOC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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